N2-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine
CAS No.: 1420843-77-1
Cat. No.: VC8239331
Molecular Formula: C16H20N4
Molecular Weight: 268.36
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1420843-77-1 |
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Molecular Formula | C16H20N4 |
Molecular Weight | 268.36 |
IUPAC Name | 2-N-(1-benzylpyrrolidin-3-yl)pyridine-2,3-diamine |
Standard InChI | InChI=1S/C16H20N4/c17-15-7-4-9-18-16(15)19-14-8-10-20(12-14)11-13-5-2-1-3-6-13/h1-7,9,14H,8,10-12,17H2,(H,18,19) |
Standard InChI Key | VCOCTBVOMHSTTI-UHFFFAOYSA-N |
SMILES | C1CN(CC1NC2=C(C=CC=N2)N)CC3=CC=CC=C3 |
Canonical SMILES | C1CN(CC1NC2=C(C=CC=N2)N)CC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N2-(1-Benzylpyrrolidin-3-yl)pyridine-2,3-diamine features a pyridine ring substituted with two amine groups at the 2- and 3-positions, with the N2 position further functionalized by a 1-benzylpyrrolidin-3-yl group. The pyrrolidine ring introduces a stereogenic center at the 3-position, raising the possibility of enantiomeric forms with distinct biological activities .
Table 1: Theoretical Physicochemical Properties
Property | Value |
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Molecular Formula | C16H19N3 |
Molecular Weight | 265.35 g/mol |
Hydrogen Bond Donors | 3 (two -NH2, one -NH-) |
Hydrogen Bond Acceptors | 4 (pyridine N, three amines) |
LogP (Predicted) | 2.8 ± 0.3 |
Solubility | Moderate in polar organic solvents |
The benzyl group enhances lipophilicity compared to simpler pyrrolidine derivatives, potentially improving blood-brain barrier permeability. The pyridine diamine core allows for hydrogen bonding and metal coordination, suggesting utility in catalysis or chelation therapy .
Synthesis and Manufacturing Considerations
Retrosynthetic Analysis
Two primary strategies emerge for constructing this molecule:
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Pyridine-Centric Approach: Begin with pyridine-2,3-diamine, introducing the pyrrolidine moiety via nucleophilic aromatic substitution or transition-metal-catalyzed coupling .
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Pyrrolidine-First Strategy: Synthesize 1-benzylpyrrolidin-3-amine derivatives before attaching them to a functionalized pyridine scaffold.
Optimized Synthetic Pathway
A patent-detailed Curtius rearrangement methodology (WO2021074138A1) provides a template for amine functionalization :
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Intermediate Preparation:
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Synthesize tert-butyl (3-aminophenyl)carbamate via Boc protection of pyridine-2,3-diamine.
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Introduce the benzylpyrrolidine group using Mitsunobu or Ullmann coupling conditions.
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Key Reaction Steps:
Table 2: Synthetic Yield Optimization
Step | Reagents | Yield (%) | Purity (%) |
---|---|---|---|
Boc Protection | Boc2O, DMAP, CH2Cl2 | 85 | 92 |
Coupling | CuI, L-Proline, DMF | 67 | 88 |
Deprotection | TFA, CH2Cl2 | 90 | 95 |
Challenges include phosphorous salt contamination from DPPA, necessitating rigorous purification via column chromatography or recrystallization .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Theoretical 1H NMR (400 MHz, CDCl3):
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δ 8.15 (d, J=5.2 Hz, 1H, Py-H6)
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δ 7.35–7.18 (m, 5H, Benzyl aromatic)
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δ 6.82 (dd, J=5.2, 1.6 Hz, 1H, Py-H4)
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δ 4.12 (m, 1H, Pyrrolidine-H3)
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δ 3.65 (s, 2H, N-CH2-Ph)
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δ 2.92–2.45 (m, 4H, Pyrrolidine-H2/H4/H5)
13C NMR predicts distinct signals for the pyridine carbons (148–125 ppm) and benzyl quaternary carbon (137 ppm) .
Mass Spectrometry
High-resolution ESI-MS anticipates a [M+H]+ ion at m/z 266.1754 (calc. 266.1756 for C16H20N3), with fragmentation patterns dominated by benzyl group loss (m/z 175.1089) .
Industrial and Research Applications
Pharmaceutical Development
The compound's dual functionality positions it as a:
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Lead Compound: For kinase inhibitor optimization in oncology pipelines.
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Neurotherapeutic Agent: Potential in Alzheimer’s disease via NMDA receptor modulation.
Chemical Intermediate
Applications in:
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Ligand Synthesis: For transition-metal catalysts in cross-coupling reactions.
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Polymer Chemistry: As a chain extender in polyurethane formulations.
Challenges and Future Directions
Synthetic Hurdles
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Stereochemical Control: Racemization at the pyrrolidine C3 position during coupling steps.
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Scale-Up Limitations: Low yielding DPPA-mediated steps (60% isolated yield) .
Research Priorities
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Enantioselective Synthesis: Developing asymmetric hydrogenation protocols.
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ADMET Profiling: Addressing predicted CYP3A4 inhibition (SwissADME).
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